N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide
Description
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethylphenoxy group attached to a propanamide backbone
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-12(2)9-16(8-11)21-13(3)17(20)19-15-6-4-5-14(18)10-15/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMNQVYQXWPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylamine and 3,5-dimethylphenol.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with an appropriate alkylating agent to form 2-(3,5-dimethylphenoxy)propanoic acid.
Amidation Reaction: The intermediate is then reacted with 3-bromophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenoxy groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: The major products are 3-bromophenylamine and 2-(3,5-dimethylphenoxy)propanoic acid.
Scientific Research Applications
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dimethylphenoxy groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-iodophenyl)-2-(3,5-dimethylphenoxy)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(3-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
